Product packaging for Sertraline(1+)(Cat. No.:)

Sertraline(1+)

Cat. No.: B1223743
M. Wt: 307.2 g/mol
InChI Key: VGKDLMBJGBXTGI-SJCJKPOMSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Sertraline(1+) (PubChem CID: 1616961) is the cationic form of Sertraline, a well-characterized selective serotonin reuptake inhibitor (SSRI) widely used in psychiatric research . This compound is supplied for research use as a high-purity, well-defined chemical entity for non-clinical investigations. Its primary research value lies in its potent and selective inhibition of the presynaptic sodium-dependent serotonin transporter (SERT), with a reported Ki of 3.3 nM, thereby increasing serotonergic activity in the central nervous system . Sertraline(1+) is a key tool for scientists studying the pathophysiology and treatment of major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, and other anxiety-related conditions . Its mechanism involves blocking serotonin reuptake at the neuronal membrane, leading to increased synaptic concentrations of serotonin, which is believed to drive functional changes associated with enhanced serotonergic neurotransmission . Beyond its high-affinity interaction with SERT, it exhibits weak inhibitory actions on the neuronal uptake of dopamine and norepinephrine and demonstrates affinity for sigma receptor binding sites, providing additional avenues for neuropharmacological exploration . Researchers utilize this compound in vitro to model SSRI action, investigate serotonin receptor dynamics, and explore downstream intracellular signaling cascades. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. All necessary safety data sheets should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18Cl2N+ B1223743 Sertraline(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18Cl2N+

Molecular Weight

307.2 g/mol

IUPAC Name

[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylazanium

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/p+1/t12-,17-/m0/s1

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-O

SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

C[NH2+][C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sertraline 1+

Total Synthesis Approaches to Sertraline(1+)

The synthesis of the enantiomerically pure form of sertraline (B1200038), specifically the (1S, 4S)-isomer, is a key challenge. Researchers have explored several pathways to achieve this, including enantioselective synthesis, chemoenzymatic methods, stereoselective amination, and the resolution of racemic intermediates.

Enantioselective Synthesis Pathways (e.g., Intramolecular Nucleophilic Addition to Imine)

A notable enantioselective synthesis of sertraline involves an innovative intramolecular nucleophilic addition to an imine. acs.orgnih.gov This approach establishes the desired stereochemistry at the C4 position, which bears two aryl groups, through a conjugated addition of an arylmagnesium bromide to an imide derived from 3,4-dichlorocinnamic acid. acs.org The use of a chiral auxiliary, such as (S)-2-phenyloxazolidinone, facilitates the introduction of the stereocenter with high reliability. acs.org

The key steps in this synthesis are: acs.orgacs.org

Formation of Cinnamic Imide: 3,4-dichlorocinnamic acid is reacted with (S)-2-phenyloxazolidinone to produce the corresponding cinnamic imide. acs.org

Conjugate Addition: An arylmagnesium bromide is added to the cinnamic imide, mediated by copper(I) bromide-dimethyl sulfide (B99878) complex, to yield an imide with complete diastereoselectivity. acs.org

Reduction and Functional Group Transformations: The resulting imide is reduced to an alcohol, which is then converted to an iodoaldehyde. acs.org

Imine Formation and Ring Closure: The iodoaldehyde reacts with methylamine (B109427) to form an iodoimine. acs.org A crucial step involves a metal-halide exchange with tert-butyllithium, followed by an intramolecular, stereoselective anionic addition to the imine moiety, resulting in the formation of sertraline as a single diastereoisomer. acs.orgacs.org This ring-closure reaction is reported to be unprecedented in the literature. acs.org

Chemoenzymatic Synthesis Using Biocatalysis (e.g., Ketoreductases, Laccase)

Chemoenzymatic strategies offer a green and efficient alternative for the synthesis of sertraline. st-andrews.ac.ukresearchgate.net These methods utilize enzymes for key stereoselective transformations.

Ketoreductases (KREDs): A significant chemoenzymatic approach employs ketoreductases to produce a key chiral precursor. st-andrews.ac.ukresearchgate.netdiva-portal.org The process starts with the bioreduction of a racemic tetralone. This enzymatic reduction exhibits excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1). st-andrews.ac.ukresearchgate.netdiva-portal.org The resulting (S,S)-alcohol is then oxidized to an enantiopure (S)-ketone, a direct precursor to sertraline. st-andrews.ac.ukresearchgate.netdiva-portal.org This oxidation can be achieved chemically using sodium hypochlorite (B82951) and an organocatalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO). st-andrews.ac.ukresearchgate.netdiva-portal.org

Laccase: An alternative enzymatic oxidation step involves the use of a laccase from Trametes versicolor in combination with AZADO. researchgate.netresearchgate.net This provides an enzymatic route to the same enantiopure ketone precursor. researchgate.net However, attempts at direct biocatalytic amination using imine reductases and transaminases have been reported as unsuccessful in some studies. st-andrews.ac.ukresearchgate.netdiva-portal.org

The final step involves a direct amination of the enantiopure ketone with methylamine, followed by reduction, to yield (S,S)-sertraline. researchgate.net

Enzyme ClassRole in SynthesisKey TransformationRef
Ketoreductases (KREDs)Asymmetric bioreductionRacemic tetralone to chiral (S,S)-alcohol st-andrews.ac.ukresearchgate.net
LaccaseEnzymatic oxidation(S,S)-alcohol to enantiopure (S)-ketone researchgate.netresearchgate.net

Stereoselective Amination Strategies

Stereoselective amination represents another critical approach to establishing the chiral centers in sertraline. One method involves the use of chlorosulfonyl isocyanate on a chiral benzylic ether. thieme-connect.comnih.gov This reaction proceeds with retention of configuration through a tight ion pair intermediate, allowing for a front-side attack via an SNi-type mechanism. thieme-connect.com This strategy has been successfully applied to the total synthesis of (+)-sertraline. nih.gov

Resolution of Racemic Intermediates in Sertraline(1+) Production

The classical and still commercially relevant method for obtaining enantiomerically pure sertraline involves the resolution of a racemic mixture. acs.orgacs.org The most common approach is the resolution of racemic cis-sertraline using a chiral resolving agent, typically D-(−)-mandelic acid, in a suitable solvent like ethanol. researchgate.nettandfonline.comresearchgate.net This method can achieve a high resolution efficiency of up to 82%. researchgate.net

Synthesis of Sertraline(1+) Derivatives for Mechanistic Probes and Structure-Activity Relationship Studies

The synthesis of sertraline derivatives is crucial for understanding its mechanism of action and for structure-activity relationship (SAR) studies. While the provided search results focus heavily on the synthesis of sertraline itself, the methodologies described can be adapted to produce a variety of derivatives. For instance, by modifying the starting materials or introducing different reagents in the synthetic sequence, analogues with substitutions on the aromatic rings or alterations to the methylamino side chain can be prepared. These derivatives are instrumental in probing the binding site of the serotonin (B10506) transporter and elucidating the key structural features required for potent and selective inhibition.

Precursor Chemistry and Intermediate Transformations in Sertraline(1+) Synthesis

The synthesis of sertraline involves several key precursors and intermediate transformations. A central intermediate in many synthetic routes is the racemic tetralone, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. tandfonline.comgoogle.com

The early commercial synthesis of this tetralone involved a four-step sequence starting from a butenoic acid, which was hydrogenated and then cyclized via a Friedel-Crafts acylation. tandfonline.com This process, however, required the use of hazardous reagents like carbon disulfide and excess aluminum chloride. tandfonline.com

A key transformation in the synthesis is the reductive amination of the tetralone intermediate with methylamine. researchgate.nettandfonline.com This reaction initially produces a mixture of cis and trans isomers. tandfonline.com The reaction conditions, including the choice of catalyst, are critical for maximizing the yield of the desired cis isomer. For example, using a Pd/CaCO3 catalyst was found to improve the cis/trans ratio to 17:1 from an earlier 6:1 ratio. tandfonline.com

Molecular Interactions and Binding Dynamics of Sertraline 1+ with Biological Macromolecules

Serotonin (B10506) Transporter (SERT/SLC6A4) Binding Mechanisms of Sertraline(1+)

SERT, also known as solute carrier family 6 member 4 (SLC6A4), is a presynaptic membrane protein that regulates serotonergic neurotransmission by reabsorbing serotonin from the synaptic cleft. wikipedia.orgnih.gov Sertraline(1+) functions by binding directly to SERT, inhibiting this reuptake process and thereby increasing the extracellular concentration of serotonin. patsnap.comwilliams.edu The binding is characterized by high affinity and specificity, which are modulated by various factors including ion concentrations and transporter conformation.

The interaction of Sertraline(1+) with the human serotonin transporter (hSERT) is a high-affinity binding event. The affinity is often quantified by the inhibition constant (Ki) or the dissociation constant (KD). In competition assays with radiolabeled ligands like [3H]paroxetine, Sertraline(1+) demonstrates potent binding. nih.gov Studies have reported Ki values for Sertraline(1+) at hSERT in the low nanomolar range, signifying a strong and stable interaction. For instance, one study determined a Ki of 2.0 ± 0.2 nM for a thermostabilized variant of hSERT. biorxiv.org

The thermodynamics of this interaction are significantly influenced by the ionic environment. Like the transport of serotonin itself, the binding of many antidepressants, including Sertraline(1+), is dependent on the presence of sodium (Na+) and chloride (Cl−) ions. williams.edujneurosci.org Research has shown that the binding affinity of Sertraline(1+) to SERT is enhanced in the presence of Cl−, with one study noting a 1.7-fold increase in affinity. jneurosci.orgresearchgate.net This suggests that Cl− binding facilitates a transporter conformation that is more favorable for Sertraline(1+) binding, a key thermodynamic consideration. jneurosci.org Similarly, the presence of Na+ is crucial for the high-affinity binding of most inhibitors to SERT. researchgate.net Oral administration of sertraline (B1200038) in mice leads to a dose-dependent increase in the KD for [3H]paroxetine binding in the brain, indicating direct engagement and competition at the transporter site in a living system. nih.gov

Table 1: Binding Affinity of Sertraline(1+) for Target Receptors
TargetSpeciesLigandAffinity (Ki, nM)Reference
SERTHuman (ts3 variant)Sertraline2.0 ± 0.2 biorxiv.org
SERTHuman (ts2 variant)Sertraline7 ± 1 biorxiv.org
Sigma-1 (σ-1)-Sertraline31.6 academpharm.ru
Sigma-1 (σ-1)-Sertraline57.0 academpharm.ru
Sigma-2 (σ-2)RatSertraline>1000 nih.gov

Monoamine transporters like SERT cycle between different conformational states to bind and transport their substrates across the cell membrane. Inhibitors like Sertraline(1+) interfere with this cycle by binding to and stabilizing a specific conformation. biorxiv.org Structural and functional studies indicate that SSRIs, including Sertraline(1+), preferentially bind to and stabilize the outward-open conformation of the transporter. nih.govbiorxiv.org This stabilization prevents the transporter from flipping to its inward-facing state, thereby blocking the release of serotonin into the presynaptic neuron and effectively halting the transport cycle. williams.edu

The binding of Sertraline(1+) induces specific conformational shifts within the transporter's structure. X-ray crystallography of SERT in complex with SSRIs reveals that these drugs embed within a central binding site located approximately halfway across the membrane. biorxiv.org In this pocket, the naphthalene (B1677914) ring of Sertraline(1+) is positioned within a subsite where it forms face-to-face and face-to-edge interactions with phenylalanine residues (Phe335 and Phe341), contributing to the stable binding that locks the transporter in its outward-open state. biorxiv.org The ability of Cl− to enhance Sertraline(1+) affinity is thought to be linked to its role in facilitating the necessary conformational changes for optimal drug binding. jneurosci.org

In addition to its primary (orthosteric) binding site, SERT possesses a secondary, allosteric binding site located in the extracellular vestibule. researchgate.netnih.gov Ligands that bind to this allosteric site can modulate the binding of a ligand at the primary site. This is often measured by the ability of an allosteric modulator to slow the dissociation rate of a radiolabeled ligand from the primary site. researchgate.net

Sertraline(1+) has been shown to exert such allosteric effects. Studies demonstrate that Sertraline(1+) can significantly retard the dissociation of [3H]S-citalopram from SERT, which is a hallmark of allosteric interaction. researchgate.net While effective, the allosteric potency of Sertraline(1+) is in the micromolar range, which is substantially lower than its nanomolar affinity for the primary orthosteric site. researchgate.netresearchgate.net This indicates that while Sertraline(1+) can act as an allosteric modulator, its primary mechanism of action is through direct, high-affinity competitive inhibition at the central serotonin binding site.

Conformational Changes Induced by Sertraline(1+) Binding to SERT

Sigma Receptor (σ-1 and σ-2) Interaction Profiles of Sertraline(1+)

Beyond its primary action on SERT, Sertraline(1+) also interacts with sigma (σ) receptors, which are ligand-regulated chaperone proteins located primarily at the endoplasmic reticulum. frontiersin.orgnih.gov These interactions may contribute to its broader pharmacological effects.

Sertraline(1+) displays a notable affinity for sigma receptors, particularly the sigma-1 (σ-1) subtype. drugbank.comresearchgate.net In competitive binding studies, the affinity of various SSRIs for σ-1 receptors follows the order: fluvoxamine (B1237835) > sertraline > fluoxetine. nih.govresearchgate.net The affinity of Sertraline(1+) for σ-1 receptors is reported with Ki values ranging from approximately 31.6 nM to 57.0 nM. academpharm.ru

In contrast, its affinity for the sigma-2 (σ-2) receptor subtype is significantly lower. nih.gov Studies have found that the Ki value for Sertraline(1+) at σ-2 sites is greater than 1000 nM. nih.gov This demonstrates that Sertraline(1+) is highly selective for the σ-1 receptor over the σ-2 subtype. nih.govwikipedia.org

The interaction of Sertraline(1+) with the σ-1 receptor is functionally distinct from that of other SSRIs like fluvoxamine, which acts as a σ-1 agonist. researchgate.net Multiple studies suggest that Sertraline(1+) acts as a σ-1 receptor antagonist or inverse agonist. biorxiv.orgresearchgate.net For example, in PC12 cells, Sertraline(1+) was found to inhibit nerve growth factor-induced neurite outgrowth, an effect that was reversed by both a σ-1 agonist and a σ-1 antagonist, consistent with an inverse agonist mechanism. researchgate.net This antagonistic action at σ-1 receptors differentiates Sertraline(1+) from other SSRIs and may underlie some of its unique clinical properties. frontiersin.orgresearchgate.net

While the functional nature of this interaction is established, the precise molecular determinants—such as the specific amino acid residues within the σ-1 receptor binding pocket that form critical contacts with the Sertraline(1+) molecule—are less clearly defined than for its interaction with SERT. The observed antagonist/inverse agonist activity implies a direct binding interaction that stabilizes a receptor conformation distinct from that stabilized by agonists. biorxiv.orgresearchgate.net

Affinity and Selectivity for Sigma Receptor Subtypes

Interactions of Sertraline(1+) with Efflux and Nutrient Transporters

Sertraline(1+), a widely prescribed selective serotonin reuptake inhibitor (SSRI), interacts with various biological macromolecules beyond its primary target, the serotonin transporter. These interactions, particularly with efflux and nutrient transporters, can influence its own pharmacokinetics and that of other co-administered drugs. This section explores the molecular interactions and binding dynamics of Sertraline(1+) with several key transporters.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a critical efflux transporter that limits the entry of a wide array of substances into the central nervous system. pharmgkb.org Both Sertraline(1+) and its primary metabolite, desmethylsertraline (B1148675), are substrates for P-gp and exhibit a high affinity for this transporter. pharmgkb.orgnih.govpharmgkb.org The affinity of Sertraline(1+) and desmethylsertraline for P-gp is comparable to that of verapamil, a known P-gp inhibitor. pharmgkb.org

In addition to being a substrate, Sertraline(1+) also demonstrates inhibitory properties against P-gp. nih.govpharmgkb.orgdrugbank.com In vitro studies have shown that Sertraline(1+) can potently inhibit P-gp function in brain endothelial cells. plos.org The concentration of Sertraline(1+) required to reduce P-gp activity by 50% (IC50) is similar to that of the established P-gp inhibitor quinidine. nih.gov However, it is important to note that these concentrations are significantly higher than typical therapeutic plasma levels. nih.gov While the inhibitory effect of Sertraline(1+) on P-gp is well-documented in in vitro settings, its clinical significance is not considered to be major. nih.govpharmgkb.orgresearchgate.net

The interaction of Sertraline(1+) with P-gp is complex, showing a biphasic effect in vivo. Short-term administration can increase the brain accumulation of P-gp substrates, while effects at later time points can vary. plos.org This dual role as both a substrate and an inhibitor highlights the intricate nature of Sertraline(1+)'s interaction with this key efflux transporter.

Table 1: Interaction of Sertraline(1+) and Desmethylsertraline with P-glycoprotein (ABCB1)

CompoundInteraction with P-gpAffinityVmax/Km (min⁻¹ x 10⁻³)Reference
Sertraline(1+) Substrate and InhibitorHigh1.6 pharmgkb.org
Desmethylsertraline SubstrateHigh1.4 pharmgkb.org
Verapamil (Control) Substrate and InhibitorHigh1.7 pharmgkb.org

Sertraline(1+) has been identified as an inhibitor of the proton-coupled amino acid transporter 1 (PAT1), also known as SLC36A1. nih.govnih.govuniprot.org This transporter is located in the luminal membrane of intestinal enterocytes and is responsible for the uptake of amino acids. nih.gov In vitro studies using Caco-2 cells, a human intestinal cell line, have demonstrated that Sertraline(1+) inhibits the uptake of PAT1 substrates like L-proline in a concentration-dependent manner. nih.govresearchgate.net

The inhibitory action of Sertraline(1+) on PAT1 appears to be non-competitive. nih.govnih.gov The IC50 value for the inhibition of L-proline uptake by Sertraline(1+) was determined to be 241 μM. nih.govresearchgate.netresearchgate.net This finding suggests that Sertraline(1+) can modulate the absorption of drugs and nutrients that are substrates of PAT1. In vivo studies in rats have corroborated these findings, showing that oral administration of Sertraline(1+) significantly reduces the plasma concentration of the PAT1 substrate gaboxadol. nih.govnih.gov

The inhibitory effects of Sertraline(1+) extend beyond PAT1 to other intestinal nutrient transporters, including the sodium-glucose linked transporter 1 (SGLT1) and the proton-coupled di-/tri-peptide transporter 1 (PepT1). nih.govnih.gov In Caco-2 cells, the presence of 0.3 mM Sertraline(1+) led to a significant decrease in the uptake of substrates for both SGLT1 and PepT1. nih.govnih.govresearchgate.net

Specifically, the uptake of the SGLT1 substrate α-methyl-D-glycopyranoside was reduced by 49% in the presence of Sertraline(1+). nih.gov Similarly, the uptake of the PepT1 substrate Gly-Sar was decreased by 57%. nih.gov These findings indicate that the inhibitory action of Sertraline(1+) on intestinal transporters is not specific to PAT1 and may have broader implications for nutrient absorption and drug-drug interactions. nih.govnih.govresearchgate.net

Table 2: Inhibition of Intestinal Transporters by Sertraline(1+)

TransporterSubstrateCell LineSertraline(1+) ConcentrationInhibition (%)Reference
PAT1 (SLC36A1) L-ProlineCaco-2IC50 = 241 μM50 nih.govresearchgate.net
SGLT1 α-methyl-D-glycopyranosideCaco-20.3 mM49 nih.gov
PepT1 Gly-SarCaco-20.3 mM57 nih.gov

Proton-coupled Amino Acid Transporter 1 (PAT1/SLC36A1) Inhibition by Sertraline(1+)

Weak Inhibitory Actions of Sertraline(1+) on Other Neurotransmitter Transporters (e.g., Norepinephrine (B1679862), Dopamine)

While Sertraline(1+) is a potent and selective inhibitor of the serotonin transporter (SERT), it also exhibits weak inhibitory effects on the neuronal reuptake of norepinephrine and dopamine (B1211576). drugbank.commdpi.com The affinity of Sertraline(1+) for the norepinephrine transporter (NET) and the dopamine transporter (DAT) is considerably lower than its affinity for SERT. pharmgkb.orgdrugbank.com Its active metabolite, desmethylsertraline, also weakly inhibits the norepinephrine transporter. pharmgkb.org

Some studies suggest that the dopamine reuptake inhibition by Sertraline(1+), although mild, might contribute to some of its clinical effects, such as improvements in energy and motivation. childrenswi.orgpsychopharmacologyinstitute.com However, the clinical relevance of Sertraline(1+)'s interaction with the dopamine transporter is still a subject of debate, with some experts considering it not to be clinically significant at typical therapeutic doses. psychopharmacologyinstitute.comwikipedia.orgwikipedia.org Research in rat models has shown that Sertraline(1+) can increase extracellular dopamine levels in certain brain regions. researchgate.net

Binding of Sertraline(1+) to Serum Proteins (e.g., Human Serum Albumin)

Sertraline(1+) is extensively bound to serum proteins, with approximately 98-99% being protein-bound in the blood. nih.govpharmgkb.orgdrugbank.comnih.govtga.gov.au This high degree of protein binding is a crucial factor in determining the drug's half-life and bioavailability. nih.gov The primary binding protein for Sertraline(1+) in the plasma is human serum albumin (HSA). nih.govpharmgkb.orgnih.govresearchgate.net

The administration of Sertraline(1+) to a patient taking another highly protein-bound drug could potentially lead to a shift in plasma concentrations and subsequent adverse effects due to displacement from binding sites. tga.gov.au

Spectroscopic and molecular modeling studies have been employed to characterize the binding of Sertraline(1+) to human serum albumin. nih.govresearchgate.net These studies indicate that Sertraline(1+) binds to residues located within subdomain IIA of HSA, which is a major ligand-binding site. nih.govresearchgate.netresearchgate.netnih.gov This binding event leads to a quenching of the intrinsic tryptophan fluorescence of HSA. nih.govresearchgate.netresearchgate.net

The interaction between Sertraline(1+) and HSA results in the formation of a 1:1 complex. nih.gov The primary forces driving this binding are hydrophobic interactions. nih.govresearchgate.netresearchgate.netnih.gov Thermodynamic analyses have shown that the binding process is spontaneous. researchgate.netnih.gov Computational studies have confirmed that Sertraline(1+) binds within a large hydrophobic cavity of HSA and that this binding does not significantly alter the secondary structure of the protein. nih.govresearchgate.net

Displacement Studies with Co-bound Ligands

Competitive displacement studies are instrumental in elucidating the specific binding sites of ligands on biological macromolecules. In the context of Sertraline(1+), these experiments have been performed to identify its binding location on DNA by using fluorescent probes that have well-characterized binding modes.

Research involving Sertraline Hydrochloride (STH), the common salt form of the drug, has utilized 4′,6-diamidino-2-phenylindole (DAPI) as a competitive ligand. nih.govresearchgate.netresearchgate.net DAPI is a fluorescent stain known to bind strongly to the minor groove of DNA, particularly in A-T rich regions. In these studies, the fluorescence intensity of a pre-formed DNA-DAPI complex was observed to decrease upon the addition of sertraline. nih.govresearchgate.net This quenching of fluorescence indicates that Sertraline(1+) is capable of displacing DAPI from its binding site in the DNA minor groove. nih.govresearchgate.netresearchgate.net This finding strongly suggests that Sertraline(1+) itself binds within the minor groove, competing for the same or an overlapping binding site as DAPI. nih.govresearchgate.netresearchgate.net

Probe LigandObserved Effect of Sertraline(1+) AdditionInferred Binding Site for Sertraline(1+)Source
DAPI (4′,6-diamidino-2-phenylindole)Displacement of DAPI from DNA, leading to fluorescence quenching.Minor Groove nih.gov, researchgate.net, researchgate.net
Hoechst 33258Quenching of the fluorescence emission peak.Minor Groove scispace.com, scielo.br

DNA Binding Studies of Sertraline(1+)

The interaction between Sertraline(1+) and DNA has been a subject of investigation to understand its potential genotoxic effects and broader biological activities. nih.gov Studies have confirmed that sertraline has an affinity for genetic material and can interact with double-stranded DNA (dsDNA). scispace.comnih.gov This interaction has been explored using various spectroscopic and modeling techniques, which collectively demonstrate a stable complex formation between the drug and calf thymus DNA (CT-DNA) in physiological buffer (pH 7.4). nih.govscispace.comscielo.br The binding can induce structural changes in the DNA, such as impacting the width of the minor groove and altering the sugar-phosphate backbone. nih.gov Some research has shown that in cellular environments, sertraline-treated tissues can accumulate DNA double-strand breaks. researchgate.netnih.gov

Interaction Mechanisms (e.g., Groove Binding)

Spectroscopic Evidence : UV-Vis absorption spectroscopy of Sertraline(1+) in the presence of CT-DNA revealed a hypochromic shift, which is characteristic of a ligand binding within the grooves of the DNA helix. nih.govresearchgate.net Fourier-transform infrared spectroscopy (FTIR) has also been used to analyze the interaction, with results indicating a minor groove binding mode between sertraline and dsDNA. scispace.comscielo.br

Competitive Displacement : As detailed in section 3.5.2, the ability of Sertraline(1+) to displace known minor-groove binders like DAPI and Hoechst 33258 is strong evidence for its preference for the minor groove. nih.govresearchgate.netscispace.comscielo.br

Molecular Modeling : Molecular docking and molecular dynamics simulations have further validated the experimental findings. nih.govresearchgate.net These computational models show that Sertraline(1+) preferentially fits into the minor groove of the DNA double helix and that the resulting complex is stable over time. nih.govresearchgate.netresearchgate.net

While groove binding is the primary interaction mode, electrostatic interactions are also considered important forces in the formation of the Sertraline(1+)-DNA complex. scispace.comscielo.br

Thermodynamic Parameters of DNA-Sertraline(1+) Complex Formation

The thermodynamics of the binding between Sertraline(1+) and DNA have been analyzed to characterize the spontaneity and the driving forces of the complex formation. Studies conducted at various temperatures have shown that the interaction is a spontaneous process, as indicated by a negative Gibbs free energy (ΔG). nih.govresearchgate.netresearchgate.net

The formation of the DNA-Sertraline(1+) complex is reported to be an enthalpy-driven process. nih.govresearchgate.netresearchgate.net This implies that the change in enthalpy (ΔH) is negative and is the primary contributor to the favorable Gibbs free energy. The calculated thermodynamic parameters from spectroscopic data also suggest that electrostatic interactions are significant forces driving the complexation. scispace.comscielo.br The binding constant (K), which quantifies the affinity of the ligand for DNA, was calculated from spectroscopic data to be 5.11 × 10⁴ M⁻¹ at 25 °C. scispace.com

Thermodynamic ParameterFindingImplicationSource
Gibbs Free Energy (ΔG)NegativeThe binding process is spontaneous. nih.gov, researchgate.net, researchgate.net
Enthalpy (ΔH)NegativeThe binding is an exothermic, enthalpy-driven process. nih.gov, researchgate.net, researchgate.net
Driving ForcesPrimarily enthalpy-driven, with significant electrostatic interactions.Indicates the formation of favorable non-covalent bonds. nih.gov, scispace.com, scielo.br
Binding Constant (K)5.11 × 10⁴ M⁻¹ at 25 °CQuantifies the binding affinity between Sertraline(1+) and DNA. scispace.com

Metabolic Pathways and Biotransformation of Sertraline 1+

N-Demethylation Pathways and Formation of N-desmethylsertraline

The primary metabolic route for Sertraline(1+) is N-demethylation, which results in the formation of N-desmethylsertraline. wikipedia.orgresearchgate.net This major metabolite is significantly less potent in its pharmacological activity compared to the parent compound. drugbank.com The conversion is catalyzed by multiple cytochrome P450 enzymes. pharmgkb.orgpharmgkb.org While several CYP isoforms are involved, no single enzyme is responsible for more than 25-35% of the metabolic conversion to N-desmethylsertraline. pharmgkb.orgnih.gov

Role of Cytochrome P450 (CYP) Isoforms in Sertraline(1+) Demethylation

The N-demethylation of Sertraline(1+) is carried out by at least five different CYP isoforms: CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pharmgkb.orgnih.gov The relative contribution of these enzymes can vary depending on the concentration of Sertraline(1+). pharmgkb.orgnih.gov

CYP2B6 is a major contributor to the N-demethylation of Sertraline(1+). wikipedia.orgpharmgkb.orgdrugbank.com Some studies suggest it has the most significant role among the CYP isoforms. pharmgkb.orgdrugbank.com However, at lower concentrations of Sertraline(1+), the role of CYP2B6 becomes more prominent. pharmgkb.orgnih.gov Genetic variations in the CYP2B6 gene, such as the CYP2B6*6 allele, can lead to reduced metabolism and higher plasma concentrations of Sertraline(1+). nih.govcsic.es

Both CYP2C9 and CYP2C19 are involved in the metabolism of Sertraline(1+). nih.gov At higher in vitro concentrations, CYP2C9 is one of the primary drivers of metabolism. pharmgkb.orgnih.gov Studies have shown that inhibitors of CYP2C9 can reduce the N-demethylation of Sertraline(1+). nih.gov

CYP2C19 also plays a significant role, particularly in the formation of sertraline (B1200038) ketone. drugbank.comnih.gov Genetic polymorphisms of CYP2C19 have a considerable impact on Sertraline(1+) pharmacokinetics. csic.esnih.gov Individuals who are poor metabolizers for CYP2C19 tend to have higher serum concentrations of Sertraline(1+). nih.gov

Table 1: Contribution of CYP Isoforms to Sertraline(1+) N-demethylation

CYP IsoformContribution LevelNotes
CYP2B6 MajorContribution is more prominent at lower sertraline concentrations. wikipedia.orgpharmgkb.orgpharmgkb.orgnih.govdrugbank.com
CYP2C9 ModeratePrimarily involved at higher sertraline concentrations. pharmgkb.orgnih.govnih.gov
CYP2C19 ModerateSignificant role, with genetic variants impacting sertraline levels. drugbank.comcsic.esnih.gov
CYP2D6 Minor to ModerateMore prominent role at lower sertraline concentrations. pharmgkb.orgpharmgkb.orgnih.gov
CYP3A4 Minor to ModeratePrimarily involved at higher sertraline concentrations; may also be inhibited by sertraline. pharmgkb.orgpharmgkb.orgnih.govresearchgate.net
CYP2C9 and CYP2C19 Involvement

Allele-Specific Inhibitory Potency of Sertraline(1+) on CYP Enzymes

Sertraline(1+) has demonstrated allele-specific inhibitory effects on CYP2C19. nih.gov Its inhibitory potency is weaker for the CYP2C19*8, *9, *13, 14, 16, and 19 alleles compared to the wild-type CYP2C191 allele. nih.gov Conversely, it more strongly inhibits the CYP2C1911 allele than the 1 allele. nih.gov The underlying mechanism for these allele-specific inhibitory actions is not yet fully understood. nih.gov Additionally, genetic variations in CYP2B6, such as the increased-function CYP2B64 allele and the decreased-function CYP2B66 allele, can reduce the inhibitory effect of Sertraline(1+) on this enzyme. nih.gov

Other Biotransformation Reactions of Sertraline(1+)

Beyond N-demethylation, Sertraline(1+) undergoes other biotransformation reactions. These include deamination and glucuronidation. drugbank.compharmgkb.org

Deamination of both Sertraline(1+) and its metabolite N-desmethylsertraline leads to the formation of α-hydroxy sertraline ketone. nih.gov This reaction is catalyzed by CYP3A4, CYP2C19, and monoamine oxidases A (MAO-A) and B (MAO-B). pharmgkb.orgnih.govdrugbank.com N-desmethylsertraline can also be deaminated by CYP2E1. nih.gov

Furthermore, Sertraline(1+) can undergo glucuronidation through a carbamic acid intermediate, forming sertraline carbamoyl-O-glucuronide. nih.gov This process is primarily catalyzed by the enzyme UGT2B7, with contributions from UGT1A3, UGT1A6, and UGT2B4. nih.govdrugbank.com

N-Hydroxylation

N-hydroxylation is a recognized metabolic pathway for sertraline. nih.govdrugbank.com This process involves the addition of a hydroxyl group to the nitrogen atom of the methylamino group. While N-demethylation to form desmethylsertraline (B1148675) is a major pathway, N-hydroxylation represents another route of biotransformation. drugbank.comwikipedia.org Research has also pointed to C-N desaturation as a competing pathway to N-hydroxylation, with molecular orbital analysis suggesting a preference for desaturation, which may have toxicological relevance. nih.gov

Glucuronidation (e.g., UGT2B7-mediated)

Glucuronidation is a major Phase II metabolic pathway that facilitates the excretion of sertraline and its metabolites by making them more water-soluble. oup.com Sertraline can be directly conjugated through the formation of a carbamic acid intermediate, which then undergoes glucuronidation to form sertraline carbamoyl-O-glucuronide. pharmgkb.orgnih.gov This reaction is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies with recombinant human UGTs have demonstrated that UGT2B7 catalyzes this reaction at the fastest rate. nih.gov Other UGT isoforms, including UGT1A3, UGT1A6, and UGT2B4, also contribute to this process. pharmgkb.orgnih.gov

Furthermore, the ketone metabolite formed via oxidative deamination is also subject to glucuronidation before excretion. pharmgkb.orgnih.govhres.ca This highlights the central role of UGT enzymes, particularly UGT2B7, in the final elimination steps of sertraline metabolites. nih.govpharmgkb.org

Metabolic Pathway Enzymes Involved Resulting Metabolite References
Oxidative Deamination CYP3A4, CYP2C19, MAO-A, MAO-Bα-hydroxy sertraline ketone pharmgkb.org, nih.gov, nih.gov
Glucuronidation UGT2B7, UGT1A3, UGT1A6, UGT2B4Sertraline carbamoyl-O-glucuronide pharmgkb.org, nih.gov, nih.gov

Contribution of Monoamine Oxidases (MAOA and MAOB) to Sertraline(1+) Metabolism

Monoamine oxidases A (MAO-A) and B (MAO-B) are flavoenzymes that play a role in the oxidative deamination of sertraline. pharmgkb.orgnih.gov In vitro experiments with purified human MAO-A and MAO-B have confirmed that both enzymes can catalyze the deamination of sertraline. nih.gov The study found that while both enzymes had comparable Michaelis-Menten constant (Km) values, ranging from 230-270 μM, MAO-B catalyzed the reaction approximately three times faster than MAO-A. nih.gov This indicates that alongside CYP enzymes, both MAO-A and MAO-B contribute to the deamination pathway of sertraline. pharmgkb.org

Enzyme Kinetic Parameter (Km) Relative Rate of Catalysis References
MAO-A ~230-270 µMSlower nih.gov
MAO-B ~230-270 µM~3-fold faster than MAO-A nih.gov

Chemical Reactivity of Sertraline(1+) Metabolites

Recent research has begun to explore the chemical reactivity and potential toxicity of sertraline metabolites. nih.gov While many drug metabolites are inert, some can be chemically reactive, leading to idiosyncratic toxicity. For sertraline, emerging metabolic pathways such as C-N desaturation and debenzylation-aromatization have been identified. nih.gov

A significant finding highlights the potential for reactive toxicity from an oxaziridine (B8769555) metabolite of sertraline. nih.gov In a study, the detection of DNA adducts of this metabolite in mice suggests it is chemically reactive and capable of binding to macromolecules, which is a potential mechanism for toxicity. nih.gov Computational analysis using molecular orbital theory supports a preference for the toxicologically relevant C-N desaturation pathway over the more conventional N-hydroxylation. nih.gov Additionally, some studies have noted that sertraline can influence the reactivity of other compounds; for instance, it was found to increase the cytotoxicity of carbamazepine (B1668303) by enhancing the CYP3A4-mediated production of its reactive metabolites. nih.gov

Computational Chemistry and Spectroscopic Characterization of Sertraline 1+

Molecular Modeling and Docking Studies of Sertraline(1+)

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a receptor.

Ligand-Protein Docking for Binding Prediction

Molecular docking studies have been instrumental in predicting the binding affinity and orientation of Sertraline(1+) to various protein targets. mdpi.com These simulations help in understanding the molecular interactions that govern the binding process. For instance, docking studies have shown that sertraline (B1200038) exhibits significant binding scores for targets like Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2), with binding scores of approximately -10.5 kcal/mol and -8.6 kcal/mol, respectively. nih.gov Further analysis revealed that sertraline also shows strong binding affinities for other proteins implicated in cognitive impairment, such as GSK-3β, BACE-1, and caspase-3, with binding affinities of -9.2, -7.2, and -8.4 kcal/mol, respectively. nih.gov

These studies have identified key molecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in the docked complex with AChE, Sertraline(1+) forms hydrogen bonds with Ser293 and Tyr341 and engages in hydrophobic interactions with several other residues. nih.gov Similarly, with COX-2, a hydrogen bond is observed with Tyr385, complemented by multiple hydrophobic interactions. nih.gov In silico screening has also identified sertraline as a compound that strongly binds to the PAH1 domain of mSin3, with a HADDOCK score of -39.6 ± 1.0. nih.gov

The binding of sertraline to human serum albumin (HSA), a crucial factor for its bioavailability, has also been investigated. nih.gov Computational mapping confirmed that sertraline binds within a large hydrophobic cavity of HSA, specifically in subdomain IIA. nih.gov This binding is primarily driven by hydrophobic interactions. nih.gov

Table 1: Predicted Binding Affinities of Sertraline(1+) to Various Protein Targets

Target ProteinBinding Affinity (kcal/mol)
Acetylcholinesterase (AChE)-10.5
Cyclooxygenase-2 (COX-2)-8.6
Glycogen (B147801) synthase kinase 3 beta (GSK-3β)-9.2
Beta-secretase 1 (BACE-1)-7.2
Caspase-3-8.4

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ligand-DNA Docking for Interaction Analysis

The interaction of Sertraline(1+) with DNA has been explored through a combination of spectroscopic and computational methods. researchgate.netnih.gov Molecular docking and molecular dynamics simulations have revealed that Sertraline(1+) preferentially binds to the minor groove of DNA. researchgate.netnih.gov This interaction is spontaneous and primarily driven by enthalpy changes. researchgate.netnih.gov

Competitive displacement studies have further confirmed this binding mode, showing that Sertraline(1+) can displace known minor groove binders like DAPI. researchgate.netnih.gov The binding of Sertraline(1+) to calf thymus DNA (CT-DNA) leads to a hypochromic shift in its absorption spectra, which is indicative of groove binding. researchgate.netnih.gov Furthermore, fluorescence spectroscopic studies show that CT-DNA quenches the fluorescence of Sertraline(1+) through a static quenching mechanism. researchgate.netnih.gov

Quantum Chemical Calculations of Sertraline(1+) (e.g., DFT, PM3)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have provided deep insights into the electronic structure and reactivity of Sertraline(1+).

Electronic Structure Analysis (HOMO/LUMO, Fukui Functions)

DFT calculations have been employed to understand the molecular and electronic structures of sertraline hydrochloride. researchgate.net These theoretical calculations, often performed at levels like DFT/M06-2X/6-311++G(d,p), help in analyzing the frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter for determining molecular stability and reactivity. For sertraline hydrochloride, a wide indirect HOMO-LUMO gap of about 4.77 eV has been predicted, with the p orbital states of nitrogen and chlorine atoms playing a major role in the HOMO and LUMO energy levels. nih.govresearchgate.net The presence of HCl has been shown to increase the acidic character of sertraline. researchgate.netresearchgate.net

Fukui functions, which are based on electron density, have been calculated to identify the sites of chemical reactivity. researchgate.net These analyses suggest that the structure of sertraline is susceptible to electrophilic attacks. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of Sertraline Hydrochloride

PropertyCalculated Value
HOMO-LUMO Gap~4.77 eV
Key Atomic Contributions to HOMO/LUMOp orbitals of Nitrogen and Chlorine

This table is interactive. You can sort and filter the data by clicking on the column headers.

Molecular Topology and Intermolecular Interactions (e.g., Hirshfeld Surface)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com For sertraline hydrochloride, this analysis has revealed that N-H···Cl hydrogen bond interactions are predominant and contribute significantly to the stability of the crystal. researchgate.netresearchgate.net The Hirshfeld surface analysis of the C10–H⋯Cl interaction showed that the contacts between the hydrogen atom and the chloride anion are equal to the sum of their van der Waals radii. researchgate.netresearchgate.net This detailed analysis of intermolecular contacts provides a more holistic understanding of molecular packing and interactions beyond simple distance and angle measurements. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics of Sertraline(1+) Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability and interaction dynamics of Sertraline(1+) complexes. These simulations have been used to study the stability of Sertraline(1+) when bound to both proteins and DNA.

Similarly, MD simulations have been used to investigate the binding of sertraline to human serum albumin, showing that the binding does not significantly alter the secondary structure of the protein. nih.gov In the context of neurotransmitter transporters, MD simulations have demonstrated the stability of the transporter-ligand complex, which is crucial for understanding the mechanism of reuptake inhibition. acs.org

Theoretical Prediction of Sertraline(1+) Transformation Pathways and Product Structures

Computational models have been instrumental in predicting the transformation of Sertraline(1+). Studies have utilized machine learning models to identify potential inhibitors of various enzymes, with sertraline being identified as a potential dual inhibitor of acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). researchgate.net These predictive models are often built using large datasets of molecules from databases like ChEMBL and ZINC15. researchgate.net

In environmental contexts, research has focused on the photodegradation of sertraline in aqueous solutions. unito.it Computational software, such as the Aqueous Photochemistry of Environmentally occurring Xenobiotics (APEX), has been used to predict the kinetics of its phototransformation. unito.it These studies indicate that sertraline primarily degrades via first-order kinetics. unito.it

Biotransformation studies, often conducted in laboratory-scale wastewater treatment bioreactors, have identified several transformation products of sertraline. nih.gov Through these experiments, researchers have postulated the chemical structures of numerous biotransformation products, including the well-known metabolite norsertraline, as well as sertraline ketone and hydroxy-sertraline. nih.gov Many of these identified products were previously unreported. nih.gov The primary metabolic pathway for sertraline in humans is N-demethylation, which forms N-desmethylsertraline. drugbank.com Other metabolic routes include N-hydroxylation, oxidative deamination, and glucuronidation. drugbank.com

Spectroscopic Analysis Techniques Applied to Sertraline(1+)

A variety of spectroscopic methods are employed to analyze Sertraline(1+), providing crucial data on its structure, concentration, and interactions with other molecules.

UV Spectroscopy

UV-Visible spectrophotometry is a common technique for the quantitative analysis of sertraline. In water, sertraline exhibits an absorption maximum at approximately 275 nm. amazonaws.com Other studies have reported absorption maxima at 195 nm and 270 nm in an acidic mobile phase. sielc.com The linearity of the method has been demonstrated in concentration ranges such as 5-30 µg/mL and 2-10 µg/mL. amazonaws.comijaresm.com The technique's reliability is established through validation according to ICH guidelines. ijpsjournal.compharmahealthsciences.net

UV Spectroscopy Data for Sertraline(1+)
Solvent/Mobile PhaseAbsorption Maximum (λmax)Linearity RangeCorrelation Coefficient (r²)Reference
Water275 nm5-30 µg/mL0.996 amazonaws.com
Acidic Mobile Phase (pH ≤ 3)195 nm, 270 nmNot SpecifiedNot Specified sielc.com
Not Specified228.0 nm5-30 µg/mL0.999 ijpsjournal.com
50% v/v Aqueous Methanol (B129727)273 nm1-20 µg/mL0.997 pharmahealthsciences.net

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry of chiral molecules like sertraline. google.com An aqueous solution of sertraline hydrochloride displays a characteristic CD spectrum with a shoulder at 258 nm, two positive peaks at 263 nm and 270 nm, and two negative peaks at 274 nm and 280 nm. mdpi.com The interaction of sertraline with other molecules, such as cyclodextrins, can induce changes in its CD spectrum, providing insights into binding and complex formation. mdpi.com For instance, the interaction with randomly methylated β-cyclodextrin leads to a decrease in the intensity of most peaks, indicating that the sertraline molecule is entering the cyclodextrin's chiral cavity. mdpi.com This technique is sensitive to conformational changes and is used to investigate protein unfolding and structural switches. fz-juelich.de

Mass Spectrometry Fragmentation Studies

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is essential for the structural elucidation and quantification of Sertraline(1+) and its transformation products. Electrospray ionization (ESI) is a commonly used ionization technique. nih.govresearchgate.net

In full-scan mass spectra, the protonated molecule [M+H]+ of sertraline appears at an m/z of approximately 306.0811. nih.govnih.gov Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions. The major fragment ions observed are typically at m/z 275.0389 (corresponding to the loss of the methylamino group) and m/z 158.9763. nih.govresearchgate.net These fragmentations are predictable, often involving the cleavage of functional groups from the ring systems. researchgate.netnih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying sertraline in various matrices. oup.comnrfhh.com Multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored for enhanced specificity and sensitivity. nrfhh.com

Mass Spectrometry Fragmentation Data for Sertraline(1+)
Precursor Ion (m/z)Collision EnergyMajor Product Ions (m/z)InstrumentationReference
306.08108Not Specified275.03888, 158.97628Q-Exactive Orbitrap nih.gov
306.081110 eV275.0396, 277.0365, 306.082, 276.0427, 308.0786LC-ESI-QTOF nih.gov
306.081120 eV158.9751, 275.0383, 277.0353, 160.9723, 129.0687LC-ESI-QTOF nih.gov
306.3Not Specified159.1LC-MS/MS oup.com

Analytical Chemistry Methodologies for Sertraline 1+ Research

Chromatographic Techniques for Quantitative Estimation of Sertraline(1+)

Chromatography is a cornerstone for the separation and quantification of Sertraline(1+) from its related substances and degradation products. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques due to their high resolution, sensitivity, and specificity. nih.govnih.gov

The development of HPLC methods for Sertraline(1+) analysis involves a systematic optimization of chromatographic conditions to achieve the desired separation. nih.gov A typical HPLC system for Sertraline(1+) assay consists of a reversed-phase column, a mobile phase, a pump to deliver the mobile phase at a constant flow rate, an injector, and a UV detector. researchgate.netresearchgate.net

Several studies have detailed the development of isocratic HPLC methods for Sertraline(1+). For instance, one method utilized a RP-8 column with a mobile phase of acetonitrile (B52724) and sodium phosphate (B84403) buffer (pH 5.5) in a 7:3 ratio, with UV detection at 270 nm. researchgate.net Another method employed a C8 column with a mobile phase of acetonitrile and a pH 3.0 phosphate buffer containing triethylamine (B128534) (35:65 v/v). researchgate.net The selection of the stationary phase, mobile phase composition, pH, and detection wavelength are critical parameters that are optimized to ensure a sharp, well-defined peak for Sertraline(1+) with good symmetry and a reasonable retention time. nih.gov

The following table summarizes key parameters from a developed HPLC method:

ParameterCondition
ColumnRP-8, 125 x 4 mm, 5 µm
Mobile PhaseAcetonitrile:Sodium Phosphate Buffer (pH 5.5) (7:3)
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Source: researchgate.net

RP-UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically 2 µm). sciforum.net A rapid and sensitive RP-UHPLC method for the determination of Sertraline(1+) in bulk drug and pharmaceutical dosage forms has been developed and validated. sciforum.netsciforum.netomicsonline.org

This method utilizes an Agilent C18 column and a mobile phase of acetonitrile and 0.1% orthophosphoric acid in water (80:20 v/v). sciforum.netomicsonline.org The detection is carried out at 273 nm, which is the maximum absorption wavelength for Sertraline (B1200038) in water. sciforum.net The smaller particle size of the UHPLC column provides higher resolution power compared to standard HPLC methods. sciforum.net

Key parameters of a developed RP-UHPLC method are presented below:

ParameterCondition
ColumnAgilent C18, 75 mm × 3.9 mm, 2 µm
Mobile PhaseAcetonitrile: (0.1% OPA) Water (80:20 v/v)
Flow Rate0.7 mL/min
DetectionUV at 273 nm
Retention Time3.75 min
Source: sciforum.net

The choice of mobile and stationary phases is fundamental to achieving successful chromatographic separation of Sertraline(1+).

Stationary Phases: For reversed-phase chromatography of Sertraline(1+), C8 and C18 columns are commonly employed. researchgate.netresearchgate.netsciforum.net These nonpolar stationary phases interact with the nonpolar regions of the Sertraline(1+) molecule. Chiral stationary phases, such as those based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) or heptakis(dimethyl-β-cyclodextrin), are specifically used for the separation of Sertraline's enantiomers. nih.gov The selection of the stationary phase depends on the specific requirements of the analysis, whether it is for routine quantification or for resolving stereoisomers. nih.govrasayanjournal.co.in

Mobile Phases: The mobile phase in reversed-phase HPLC for Sertraline(1+) is typically a mixture of an organic solvent and an aqueous buffer. Acetonitrile and methanol (B129727) are the most common organic modifiers. nih.govresearchgate.net The aqueous component often consists of a buffer, such as phosphate or acetate, to control the pH. researchgate.netresearchgate.net The pH of the mobile phase is a critical parameter as it affects the ionization state of Sertraline(1+) and its retention on the column. For instance, a mobile phase of acetonitrile and a pH 3.0 phosphate buffer has been used effectively. researchgate.net In some methods, additives like triethylamine or diethylamine (B46881) are included in the mobile phase to improve peak shape by minimizing tailing. researchgate.netnih.gov The ratio of the organic solvent to the aqueous buffer is optimized to achieve the desired retention time and resolution. researchgate.netsciforum.net

Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC)

Spectrophotometric Methods for Sertraline(1+) Quantification (e.g., UV Spectroscopy)

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Sertraline(1+). ijpar.comijpsjournal.comwisdomlib.org These methods are often based on the principle of Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. amazonaws.com

One approach involves the direct measurement of UV absorbance of Sertraline(1+) in a suitable solvent. For example, a UV spectrophotometric method has been developed where Sertraline(1+) is dissolved in water and its absorbance is measured at its maximum wavelength (λmax) of 273 nm or 228.0 nm. sciforum.netijpsjournal.com

Another strategy involves the formation of colored complexes. Simple and sensitive visible spectrophotometric methods have been developed based on the formation of chloroform-extractable colored complexes of Sertraline(1+) with reagents like alizarin (B75676) red and tropaeolin ooo. ijpar.com The absorbance of these colored complexes is then measured at their respective λmax values, which are 425.0 nm for the alizarin red complex and 485.0 nm for the tropaeolin ooo complex. ijpar.com Ion-pair complex formation with reagents such as methyl blue, bromophenol red, and methyl green has also been utilized for spectrophotometric quantification. ajol.info

The following table details parameters for different spectrophotometric methods:

Reagent/MethodSolventλmax (nm)
UV SpectroscopyWater273
UV SpectroscopyWater228.0
Alizarin Red ComplexChloroform425.0
Tropaeolin ooo ComplexChloroform485.0
Sources: sciforum.netijpar.comijpsjournal.com

Validation Parameters for Analytical Methods for Sertraline(1+)

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. ijpsjournal.comsci-hub.se According to International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). sciforum.net

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. sciforum.net This is typically evaluated by preparing a series of standard solutions of Sertraline(1+) at different concentrations and measuring their response (e.g., peak area in chromatography or absorbance in spectrophotometry). A calibration curve is then constructed by plotting the response against the concentration, and the linearity is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. researchgate.netsciforum.net

The calibration range is the interval between the upper and lower concentration levels for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sciforum.net

The table below presents the linearity and calibration ranges for various analytical methods for Sertraline(1+):

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
HPLC0.5 - 2.5 (mg/mL)0.9999
RP-UHPLC10 - 500.999
UV Spectroscopy5 - 300.999
Spectrophotometry (Alizarin Red)20 - 90-
Spectrophotometry (Tropaeolin ooo)3 - 24-
HPLC-UV10 - 2000.998
HPLC-UV2.5 - 100>0.999
Sources: nih.govresearchgate.netsciforum.netijpar.comijpsjournal.comresearchgate.net

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sciforum.netomicsonline.org These parameters are crucial for ensuring a method is suitable for its intended purpose, such as analyzing trace levels of Sertraline(1+) in various samples. sciforum.netomicsonline.org

Different analytical techniques exhibit varying levels of sensitivity for the determination of Sertraline(1+). For instance, a Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) method has demonstrated an LOD of 0.2085 µg/mL and an LOQ of 0.6321 µg/mL. sciforum.netomicsonline.org Another study utilizing UV spectrophotometry reported an LOD of 0.606 µg/mL and an LOQ of 1.836 µg/mL. wisdomlib.orgamazonaws.com

More sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer significantly lower detection and quantification limits. A GC-MS method achieved an LOD of 1.6 ng/mL and an LOQ of 5.4 ng/mL. nih.gov An LC-MS/MS method coupled with a QuEChERS sample preparation technique reported LOD and LOQ values for sertraline hydrochloride in the ranges of 9.42–10.40 ng/mL and 28.15–31.23 ng/mL, respectively. nrfhh.com Another LC-MS/MS method reported an even lower LLOQ of 0.5 ng/mL.

The choice of analytical method and its associated sensitivity depends on the specific requirements of the research, including the nature of the sample matrix and the expected concentration of Sertraline(1+).

Table 1: Sensitivity of a selection of analytical methods for Sertraline(1+)

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Source(s)
RP-UHPLC 0.2085 µg/mL 0.6321 µg/mL sciforum.netomicsonline.org
UV Spectrophotometry 0.606 µg/mL 1.836 µg/mL wisdomlib.orgamazonaws.com
GC-MS 1.6 ng/mL 5.4 ng/mL nih.gov
LC-MS/MS with QuEChERS 9.42–10.40 ng/mL 28.15–31.23 ng/mL nrfhh.com
HPLC 0.143 µg/mL (pH 4.5) 0.434 µg/mL (pH 4.5) researchgate.net
HPLC 0.072 µg/mL (pH 1.2) 0.218 µg/mL (pH 1.2) researchgate.net
HPLC 0.339 µg/mL (pH 6.8) 1.026 µg/mL (pH 6.8) researchgate.net

Accuracy and Precision (Intraday and Interday)

Accuracy and precision are fundamental validation parameters in analytical chemistry. Accuracy refers to the closeness of a measured value to the true value, often expressed as a percentage recovery. Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels: intraday (within-day) and interday (between-day) precision. sciforum.netrsc.org

For Sertraline(1+) analysis, various methods have demonstrated high levels of accuracy and precision. A Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) method showed accuracy with a percentage recovery in the range of 99–100%. sciforum.netomicsonline.org The intraday and interday precision for this method were found to be high, with %RSD values not exceeding 2%. sciforum.netomicsonline.org Similarly, another study using RP-HPLC reported recovery rates between 99.25% and 100.62%. amazonaws.com A UV spectrophotometric method also demonstrated good accuracy, with percentage recovery ranging from 98.3% to 101.8%. wisdomlib.orgamazonaws.com

In a study utilizing a High-Performance Liquid Chromatography (HPLC) method for dissolution testing, the accuracy was confirmed with a percent recovery between 99.17% and 101.7%. bepls.com The intraday and interday precision of the dissolution test were also evaluated and found to be acceptable. bepls.com Another HPLC method reported accuracy results within the range of 98% to 102% and a precision CV% of less than 2%. researchgate.net

A more advanced LC-MS/MS method for quantifying sertraline and its metabolite, N-desmethylsertraline, in human plasma showed intra- and inter-run accuracy ranging from 97.7% to 111.7%, with precision (%RSD) ranging from 2.0% to 8.5%. researchgate.net

Table 2: Intraday and Interday Precision for Sertraline(1+) by RP-UHPLC

Concentration (µg/mL) Intraday Precision (% Amount Found ± SD) Intraday Precision (%RSD) Interday Precision (% Amount Found ± SD) Interday Precision (%RSD) Source(s)
20 99.78 ± 9.33 0.36 99.20 ± 9.38 0.36 omicsonline.org
30 99.33 ± 11.40 0.44 99.63 ± 4.41 0.17 omicsonline.org
40 99.43 ± 2.10 0.06 99.55 ± 4.54 0.13 omicsonline.org

*Data is a representation from a single study and may not reflect all findings.

Table 3: Accuracy of a selection of analytical methods for Sertraline(1+)

Analytical Method Accuracy (% Recovery) Source(s)
RP-UHPLC 99–100% sciforum.netomicsonline.org
RP-HPLC 99.25%–100.62% amazonaws.com
UV Spectrophotometry 98.3%–101.8% wisdomlib.orgamazonaws.com
HPLC 99.17%–101.7% bepls.com
HPLC 98%–102% researchgate.net
LC-MS/MS 97.7%–111.7% researchgate.net

Specificity and Selectivity

Specificity and selectivity are critical attributes of an analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix such as impurities, degradation products, or excipients. ijpsjournal.com

In the context of Sertraline(1+) analysis, specificity is often demonstrated by comparing the chromatograms of a blank sample, a standard solution of Sertraline(1+), and the sample solution. The absence of interfering peaks at the retention time of Sertraline(1+) in the blank and placebo chromatograms indicates the method's specificity. researchgate.net For instance, in the development of an HPLC method, the specificity was confirmed as individual related substances and placebo components showed no interference with the sertraline peak. researchgate.net

Selectivity refers to the ability of a method to differentiate and quantify the analyte in the presence of other, often structurally similar, compounds. This is particularly important when analyzing Sertraline(1+) in biological samples where metabolites like N-desmethylsertraline may be present. researchgate.net Methods like LC-MS/MS provide high selectivity due to the use of specific precursor-to-product ion transitions for both the parent drug and its metabolites. researchgate.net Similarly, spectrophotometric methods based on the formation of colored ion-pair complexes with specific reagents have also been shown to be selective for sertraline determination in pharmaceutical formulations, with no interference from common excipients. ajol.info

Spiking experiments, where a known amount of the analyte is added to the sample matrix, are also used to assess specificity. If no shift in the retention time of the analyte is observed, it suggests that the matrix does not interfere with the analysis. nih.gov

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. omicsonline.org This provides an indication of its reliability during normal usage. omicsonline.orgwisdomlib.org The evaluation of robustness is crucial for ensuring that a method can be consistently applied in different laboratories and under slightly varying conditions. wisdomlib.org

For liquid chromatography methods used in Sertraline(1+) analysis, robustness is typically tested by intentionally altering parameters such as:

The composition of the mobile phase omicsonline.org

The flow rate of the mobile phase omicsonline.org

The detection wavelength omicsonline.org

In one study developing an RP-UHPLC method, the mobile phase composition was varied by ±1%, the flow rate by ±0.1 mL/min, and the wavelength by ±1 nm. omicsonline.org The results showed that these minor variations did not significantly affect the analytical outcome, demonstrating the method's robustness. omicsonline.org

Similarly, for a UV spectrophotometric method, robustness was assessed by having different analysts perform the analysis and by introducing minor changes to the experimental parameters. wisdomlib.org The low variation in absorbance readings under these different conditions confirmed the method's robustness and its suitability for use in diverse laboratory settings. wisdomlib.org A well-validated, robust method ensures consistent and reliable results for the routine analysis of Sertraline(1+). sciforum.netomicsonline.org

Preclinical Mechanistic Studies of Sertraline 1+ at the Cellular and Molecular Level

Mechanisms of Sertraline(1+) Cellular Entry and Distribution

The ability of sertraline (B1200038) to enter cells and cross biological barriers is a critical determinant of its mechanistic actions. In vitro studies have elucidated its high permeability and its complex interactions with cellular transport systems.

Sertraline's lipophilic nature facilitates its passage across the blood-brain barrier (BBB). pharmgkb.org In vitro models utilizing rodent cells have demonstrated that sertraline molecules readily cross this barrier. pharmgkb.orgmdpi.comnih.gov Studies using dynamic microfluidic BBB models with brain endothelial cells (bEnd.3) further quantify this permeability. researchgate.net

Research has also explored how sertraline's presence can affect barrier integrity. In an in vitro BBB model composed of human cell lines, the combination of sertraline and the drug Dolutegravir resulted in a 27% decrease in transendothelial electrical resistance (TEER), suggesting a potential increase in barrier permeability under certain conditions. nih.gov

Permeability of Sertraline in a Dynamic Microfluidic BBB Model

The table below shows the permeability coefficient (Papp) of sertraline across an in vitro blood-brain barrier model composed of bEnd.3 cells in co-culture with C6 glial cells, under dynamic shear stress conditions designed to mimic the in vivo environment. researchgate.net

Drug CompoundIn Vitro ModelPermeability Coefficient (logPe cm/s)
SertralineDynamic Co-culture (bEnd.3 + C6 cells)-4.06 to -3.63

Sertraline's distribution is heavily influenced by active transport proteins, particularly the P-glycoprotein (P-gp) efflux pump, which is encoded by the ABCB1 gene and is highly expressed at the BBB. pharmgkb.orgmdpi.com Both sertraline and its primary active metabolite, desmethylsertraline (B1148675), are high-affinity substrates for P-gp. pharmgkb.orgmdpi.comnih.gov This interaction suggests that the pump actively transports sertraline out of cells, a mechanism that can limit its intracellular accumulation.

Conversely, sertraline also functions as a potent inhibitor of P-gp. pharmgkb.orgplos.orgnih.gov In vitro studies using primary brain endothelial cells show that sertraline causes a rapid, dose-dependent inhibition of P-gp function, with a potency comparable to the well-known P-gp inhibitor verapamil. plos.orgnih.gov This inhibition was observed at concentrations as low as 10⁻⁸ M. plos.orgnih.gov This dual role as both a substrate and an inhibitor highlights a complex interaction with this key efflux transporter. Studies in yeast models, which lack a serotonin (B10506) transporter, show that while sertraline can enter cells via diffusion, its accumulation is actively counteracted by energy-dependent xenobiotic efflux pumps. plos.org

In Vitro Effects of Sertraline on P-glycoprotein (P-gp) Function

Summary of findings from in vitro studies on the interaction between sertraline and the P-gp efflux pump in brain endothelial cells and other models. plos.orgnih.govjneuropsychiatry.org

Cell ModelFindingEffective Concentration / IC50Reference
Primary Brain Endothelial CellsRapid and potent inhibition of P-gp function (measured by calcein (B42510) accumulation).Significant inhibition at 10⁻⁸ M; 135% increase in accumulation at 10⁻⁵ M. plos.orgnih.gov
L-MDR1 CellsInhibition of P-gp activity.IC50 of 31.8 μM (similar to quinidine). jneuropsychiatry.org
Rodent Brain Cells / ABCB1 ModelsActs as a high-affinity substrate for P-gp.Not specified. pharmgkb.orgnih.gov

Blood-Brain Barrier Permeability in in vitro Models

Molecular Effects of Sertraline(1+) on Intracellular Signaling Pathways

Beyond its interaction with membrane transporters, sertraline modulates several critical intracellular signaling pathways involved in cell growth, metabolism, and survival.

Sertraline has been shown to modulate the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling axis, a central regulator of cellular energy homeostasis and autophagy. mdpi.comnih.gov One mechanistic study reported that sertraline induces autophagy by binding to and antagonizing the mitochondrial voltage-dependent anion channel 1 (VDAC1). exlibrisgroup.com This interaction leads to a reduction in cellular ATP levels, thereby increasing the AMP:ATP ratio, which in turn activates AMPK and inhibits the downstream mTOR pathway. exlibrisgroup.comtandfonline.com In non-small cell lung cancer (NSCLC) cells, sertraline, particularly in combination with erlotinib (B232), was found to promote autophagy through the regulation of the AMPK/mTOR pathway. jci.org

However, conflicting findings have been reported in other cancer models. A study in lung cancer cells found that sertraline inhibited the phosphorylation of AMPK, which resulted in the suppression of autophagic flux. spandidos-publications.com These differing results suggest that sertraline's effect on the AMPK/mTOR axis may be context-dependent, varying based on the specific cell type and experimental conditions.

Reported Effects of Sertraline on the AMPK/mTOR Pathway

This table contrasts the findings from different in vitro studies on sertraline's modulation of AMPK signaling.

Cell ModelObserved Effect on AMPKDownstream ConsequenceReference
Human Umbilical Vein Endothelial Cells (HUVECs)Activation of AMPKInhibition of mTOR; induction of autophagy exlibrisgroup.comtandfonline.com
Non-Small Cell Lung Cancer (NSCLC) CellsReciprocal regulation of AMPK/mTOR pathwayPromotion of autophagic flux jci.org
Lung Cancer Cells (A549, NCI-H460)Inhibition of AMPK phosphorylationInhibition of autophagic flux spandidos-publications.com

Sertraline also influences the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival. nih.gov In drug-resistant gastric cancer cell lines, sertraline and its derivatives were found to induce apoptosis by targeting this pathway. nih.gov In breast cancer cells, sertraline treatment led to a dose-dependent decrease in the phosphorylation of mTOR's downstream targets, S6K1 and 4E-BP1. aacrjournals.org Notably, in that same study, the phosphorylation status of the upstream kinase Akt remained unchanged, suggesting that sertraline may inhibit mTOR signaling downstream of or independent of Akt in certain contexts. aacrjournals.org

In contrast, a study using rat hippocampal neurons reported that while sertraline did not affect the phosphorylation of mTOR itself, it did increase the phosphorylation of the upstream regulator Akt. oup.com These findings suggest a complex, cell-specific interaction with this critical signaling cascade.

A consistent body of evidence from preclinical studies demonstrates that sertraline can induce apoptosis in hepatic cells through the activation of the Tumor Necrosis Factor (TNF)-MAP4K4-JNK signaling pathway. nih.govnih.govoup.com In studies using human hepatoma HepG2 cells, sertraline markedly increased the expression of TNF and the phosphorylation of c-Jun N-terminal kinase (JNK). nih.govoup.com

The mechanism involves the upstream kinase MAP4K4, which is known to mediate TNF signaling and specifically activate JNK. oup.com Further investigation confirmed the critical role of this cascade; silencing MAP4K4 with shRNA was shown to significantly reduce the sertraline-induced apoptosis and cell death in HepG2 cells. nih.govoup.comoup.com This indicates that the TNF-MAP4K4-JNK signaling axis is a key pathway through which sertraline exerts cytotoxic effects in these cells.

Sertraline's Effect on the TNF-MAP4K4-JNK Pathway in HepG2 Cells

Summary of sertraline's demonstrated effects on key components of the pro-apoptotic JNK signaling cascade in vitro. nih.govoup.comoup.com

Pathway ComponentObserved Effect of Sertraline
Tumor Necrosis Factor (TNF)Markedly increased expression
MAP4K4 (Upstream Kinase)Silencing MAP4K4 attenuates sertraline-induced apoptosis
JNK (c-Jun N-terminal kinase)Substantially increased phosphorylation (activation)
ApoptosisInduced via this signaling cascade

Interference with TCTP/P53 Feedback Loop

Sertraline(1+) has been shown to interfere with the Translationally Controlled Tumor Protein (TCTP) and p53 feedback loop. nih.govresearchgate.netdntb.gov.ua TCTP is a protein that is highly expressed in tumor cells and plays a role in promoting the degradation of the tumor suppressor protein p53. nih.gov This action inhibits p53-mediated apoptosis and contributes to tumor growth. nih.gov

Preclinical studies have demonstrated that sertraline(1+) can directly bind to TCTP. nih.gov This interaction leads to a reversal of TCTP-induced ubiquitination of p53 and prevents TCTP from binding to MDM2, which in turn restores MDM2 auto-ubiquitination. nih.gov The ultimate effect is an increase in the expression of p53 and a decrease in the expression of TCTP, which promotes p53-dependent apoptosis in cancer cells. nih.gov In HCT116 colorectal cancer cells, the anticancer effects of sertraline(1+) were found to be dependent on p53, as cells with a knockdown of the Trp53 gene showed more resistance to the compound. nih.gov

In melanoma cells, sertraline(1+) has also been identified as a TCTP inhibitor. researchgate.net By targeting TCTP, sertraline(1+) was able to restore p53 function. unicampus.it Furthermore, in breast cancer models using ErbB2 cells, sertraline(1+) reduced the efficiency of mammosphere formation, a characteristic associated with cancer stem cells. This effect is consistent with findings that silencing TCTP in these cells also leads to a decreased ability to form mammospheres. unicampus.it

Sertraline(1+) Modulation of Autophagic Flux and Reactive Oxygen Species (ROS) Generation

The modulation of autophagy by sertraline(1+) is complex, with studies reporting both induction and inhibition of autophagic flux in different cancer cell lines. nih.govmdpi.com Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is linked to various diseases, including cancer. nih.gov

In some cancer models, such as acute myeloid leukemia and non-small cell lung cancer, sertraline(1+) has been reported to induce autophagic flux. mdpi.com One proposed mechanism involves the binding of sertraline(1+) to the mitochondrial voltage-dependent anion channel 1 (VDAC1), leading to reduced cellular ATP levels. nih.gov This activates AMP-activated protein kinase (AMPK) and inhibits the downstream mTOR signaling pathway, a key regulator of autophagy. nih.gov In human umbilical vein endothelial cells (HUVECs), sertraline(1+) treatment increased the number of autophagic vacuoles and enhanced lysosome activity, confirming the activation of autophagic flux. nih.gov

Conversely, other studies have shown that sertraline(1+) can inhibit autophagy in lung cancer cells. mdpi.comresearchgate.net The combination of sertraline(1+) with the tyrosine kinase inhibitor erlotinib was found to effectively promote autophagic flux in non-small cell lung cancer cells, suggesting a synergistic effect. researchgate.net This combined treatment was shown to reciprocally regulate the AMPK/mTOR pathway. researchgate.net

In addition to modulating autophagy, sertraline(1+) has been found to induce the generation of reactive oxygen species (ROS). nih.govresearchgate.netdntb.gov.ua The production of ROS can lead to DNA damage and apoptosis. unicampus.it

Effects of Sertraline(1+) on Cellular Processes in in vitro Models

Cell Viability and Proliferation

In vitro studies across various cancer cell lines have consistently demonstrated that sertraline(1+) decreases cell viability and proliferation in a dose-dependent manner. nih.govresearchgate.net For instance, in human colorectal carcinoma cell lines HT-29 and the multi-drug resistant LS1034, sertraline(1+) significantly reduced cell viability and proliferation. nih.govspandidos-publications.com Similar inhibitory effects on cell proliferation have been observed in murine 4T1 breast cancer cells, with significant effects seen at concentrations of 20–50 µM. mdpi.com

The cytotoxic effects of sertraline(1+) have also been confirmed in human hepatocellular carcinoma (HepG2) cells, where it significantly decreased cell viability with a reported IC50 of 1.24 µM. nih.gov In HER2+ AU565 breast cancer cells, sertraline(1+) was found to be the most effective among several selective serotonin reuptake inhibitors (SSRIs) at inhibiting growth and viability. biorxiv.org

Cell LineCancer TypeEffect on Viability/ProliferationIC50 ValueReference
HT-29Colorectal CarcinomaDecreased14.7 µM nih.gov
LS1034Colorectal CarcinomaDecreased13.1 µM nih.gov
4T1Murine Breast CancerDecreasedSignificant at 20-50 µM mdpi.com
HepG2Hepatocellular CarcinomaDecreased1.24 µM nih.gov
AU565HER2+ Breast CancerDecreasedNot specified biorxiv.org
A375Human MelanomaDecreasedNot specified researchgate.net

Apoptosis Induction and Cell Cycle Arrest

Sertraline(1+) has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell models. nih.govresearchgate.net In HT-29 colorectal cancer cells, treatment with sertraline(1+) led to cell cycle arrest at the G0/G1 phase and induced DNA fragmentation in a dose-dependent manner. nih.gov This was accompanied by an enhancement of caspase-3 activation and an increase in c-Jun expression, while the expression of the anti-apoptotic protein Bcl-2 was decreased. nih.gov These findings suggest that sertraline(1+) may induce apoptosis through the activation of the MAPK cascade and inhibition of Bcl-2. nih.gov

In HER2+ AU565 breast cancer cells, sertraline(1+) was observed to induce apoptosis, as evidenced by enhanced nuclear fragmentation and an increase in Annexin V positive cells. biorxiv.org The study also noted an activation of caspase-3/7, suggesting a caspase-dependent apoptotic pathway. biorxiv.org Furthermore, sertraline(1+) caused cell cycle arrest at the G2/M phase in these cells. biorxiv.org Studies on other breast cancer cell lines have also reported that SSRIs, including sertraline(1+), can suppress cell cycle progression. biorxiv.org

Cell Migration and Invasion

Preclinical studies have indicated that sertraline(1+) can decrease the migration and invasion of cancer cells. nih.govresearchgate.net In a study using PC3 prostate cancer cells, sertraline(1+) was identified as a compound that could reduce nuclear size, which in turn was correlated with an inhibition of cell migration and invasion. acs.orgbiorxiv.org Specifically, in a scratch-wound healing assay, sertraline(1+) was shown to inhibit the migration of PC3 cells. acs.org

The reduction of TCTP levels in several cancer cell types following sertraline(1+) treatment has also been linked to a significant decrease in cell migration and invasion. unicampus.it In a mouse model of lymphoma, treatment with sertraline(1+) was able to eliminate the increased migration capacity of tumor cells that was observed in stressed animals. frontiersin.org

Interactions of Sertraline(1+) with Ion Channels and Intracellular Calcium Dynamics

Sertraline(1+) has been found to interact with various ion channels and modulate intracellular calcium dynamics, which can contribute to its cellular effects. nih.govresearchgate.netdntb.gov.ua

Studies have shown that sertraline(1+) is a potent blocker of cardiac K+ channels, including hERG, IKs, and IK1. kjpp.netresearchgate.net In addition to potassium channels, sertraline(1+) also inhibits sodium (INa) and calcium (ICa) channels, with IC50 values of 6.1 µM and 2.6 µM, respectively. kjpp.netresearchgate.net In rat ventricular myocytes, sertraline(1+) reduced the ICa amplitude in a concentration-dependent manner. kjpp.net

The interaction of sertraline(1+) with the Sigma-1 Receptor (Sig-1R), which is known to modulate ion channels, has also been reported. mdpi.com Sertraline(1+) acts as an antagonist to Sig-1R, which can influence the activity of various ion channels, including voltage-gated potassium channels. mdpi.com

Ion Channel/ProcessEffect of Sertraline(1+)Cell/Tissue TypeIC50 ValueReference
hERG (K+ channel)InhibitionHEK293 cells0.7 µM kjpp.netresearchgate.net
IKs (K+ channel)InhibitionHEK293 cells15.2 µM kjpp.netresearchgate.net
IK1 (K+ channel)InhibitionHEK293 cells10.5 µM kjpp.netresearchgate.net
INa (Na+ channel)InhibitionHEK293 cells6.1 µM kjpp.netresearchgate.net
ICa (Ca2+ channel)InhibitionRat ventricular myocytes2.6 µM kjpp.netresearchgate.net
CatSper (Ca2+ channel)InhibitionHuman spermNot specified nih.gov
Intracellular Ca2+IncreasedAstrocytes, various cancer cellsNot applicable nih.gov

Molecular Alterations in Neuroplasticity Models by Sertraline(1+)

Sertraline(1+), a compound primarily known for its role as a selective serotonin reuptake inhibitor, has been the subject of numerous preclinical studies to elucidate its effects at the cellular and molecular level beyond its primary mechanism of action. These investigations have revealed significant molecular changes in models of neuroplasticity, highlighting its influence on neuronal structure and function.

Effects on Neurite Outgrowth

Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have provided insights into the effects of Sertraline(1+) on neuronal differentiation. Research indicates that Sertraline(1+) inhibits nerve growth factor (NGF)-induced neurite outgrowth. nih.gov In one study, concentrations of Sertraline(1+) between 0.3 and 3 µM inhibited this NGF-induced differentiation in a concentration-dependent manner, without affecting cell viability. nih.gov

This inhibitory action on neurite outgrowth is proposed to be mediated through its interaction with the sigma-1 receptor (S1R), where it may act as an inverse agonist. nih.govresearchgate.net The inhibitory effect of Sertraline(1+) was reversed by both a sigma-1 receptor agonist (PRE-084) and an antagonist (NE-100), suggesting a complex interaction within this system. nih.gov This action contrasts with other selective serotonin reuptake inhibitors, such as fluvoxamine (B1237835), which have been shown to enhance NGF-induced neurite outgrowth through an S1R-agonist mechanism. plos.orgresearchgate.net The antagonistic effect of Sertraline(1+) at the S1R has been suggested by its ability to block the neurite outgrowth potentiation caused by fluvoxamine and fluoxetine. researchgate.net

Table 1: Effect of Sertraline(1+) on NGF-Induced Neurite Outgrowth in PC12 Cells

Concentration of Sertraline(1+) Observation Proposed Mechanism Reference
0.3–3 µM Inhibition of neurite outgrowth Inverse agonism at the sigma-1 receptor nih.gov
10 µM Significant decrease in cells with neurite outgrowth - plos.org

Regulation of Gene Expression (e.g., miR-138, BDNF)

Sertraline(1+) has been shown to modulate the expression of specific genes and microRNAs involved in neuroplasticity.

miR-138: In preclinical models using rats subjected to chronic restraint stress, a condition known to alter the expression of microRNAs in stress-sensitive brain regions, Sertraline(1+) demonstrated regulatory effects on miR-138. acs.org Chronic stress was found to significantly increase the levels of miR-138 in the hippocampus. acs.org Treatment with Sertraline(1+) prevented this stress-induced increase, maintaining miR-138 levels comparable to those in non-stressed control animals. acs.org This regulatory effect on miR-138, which is involved in regulating dendritic spine morphogenesis, was observed only in the stressed animals, suggesting the response is dependent on the initial stress-induced pathology. acs.org

BDNF (Brain-Derived Neurotrophic Factor): The effect of Sertraline(1+) on BDNF, a critical neurotrophin for neuronal survival and growth, has also been investigated. In cultured rat hippocampal neurons, Sertraline(1+) was found to promote the release of BDNF. frontiersin.org However, this effect was notably significant only under conditions of a toxic, B27-deprived environment, with the highest tested concentration (1 µM) showing a significant increase in BDNF levels even in an optimal growth environment. frontiersin.org Other research indicates that the impact of antidepressants on BDNF can be region-specific and dependent on the duration of treatment. nih.gov Studies exploring the epigenetic mechanisms have found that while chronic stress can down-regulate BDNF gene expression, some antidepressants can reverse this effect. ru.nlru.nl

Table 2: Regulation of Gene and miRNA Expression by Sertraline(1+)

Molecule Model System Condition Effect of Sertraline(1+) Reference
miR-138 Rat Hippocampus Chronic Restraint Stress Prevents stress-induced increase acs.org
BDNF Rat Hippocampal Neurons B27-Deprived (Toxic) Environment Increases release frontiersin.org
BDNF Rat Hippocampal Neurons Optimal Growth Environment Increase at 1 µM concentration frontiersin.org

Synaptic Transmission Efficacy in Identified Neurons (e.g., Lymnaea)

The mollusk Lymnaea stagnalis provides a powerful model system for studying synaptic function at the level of identified, single neurons. Research using soma-soma paired neurons from Lymnaea has provided direct functional evidence of Sertraline(1+)'s effects on synaptic processes, independent of its SSRI role. frontiersin.orgresearchgate.net

Studies have demonstrated that Sertraline(1+) reduces the efficacy of synaptic transmission at both established and newly forming cholinergic synapses. frontiersin.orgfrontiersin.org When applied to established synapses between the visceral dorsal 4 (VD4) and left pedal dorsal 1 (LPeD1) neurons, Sertraline(1+) at concentrations of 1.65 µg/mL and 2.475 µg/mL significantly reduced the amplitude of excitatory postsynaptic potentials (EPSPs). frontiersin.orgresearchgate.net A similar reduction in EPSP amplitude was observed at developing synapses cultured in the presence of Sertraline(1+). frontiersin.org

Furthermore, exposure to Sertraline(1+) was found to significantly decrease the incidence of synaptogenesis (the formation of new synapses) between these identified neurons in a dose-independent manner. frontiersin.orgresearchgate.net These findings indicate that Sertraline(1+) has a synapse-suppressive effect in this model system. frontiersin.org

**Table 3: Effects of Sertraline(1+) on Synaptic Transmission and Synaptogenesis in *Lymnaea***

Parameter Sertraline(1+) Concentration Result Reference
EPSP Amplitude (Established Synapse) 1.65 µg/mL Significant reduction (from 7.91 mV to 4.31 mV) frontiersin.org
EPSP Amplitude (Established Synapse) 2.475 µg/mL Significant reduction (from 6.45 mV to 3.81 mV) frontiersin.org
EPSP Amplitude (Developing Synapse) 1.65 µg/mL Significant reduction compared to control frontiersin.org
Incidence of Synaptogenesis 1.65 µg/mL & 2.475 µg/mL Significantly reduced incidence compared to control researchgate.net

Antimicrobial Mechanisms of Sertraline(1+) (e.g., effects on bacterial virulence genes)

Beyond its neurological effects, Sertraline(1+) has been shown to possess antimicrobial properties against a range of pathogenic bacteria. researchgate.net The mechanisms underlying this activity involve direct effects on bacterial cell integrity and the modulation of genetic factors related to virulence.

One of the key antimicrobial mechanisms of Sertraline(1+) is the disruption of bacterial cell membranes. researchgate.netnih.gov Studies on Listeria monocytogenes have shown that Sertraline(1+) treatment leads to cell membrane damage, which is accompanied by a decrease in intracellular ATP levels and a reduction in internal pH. nih.govmdpi.com Similar membrane-permeabilizing effects have been noted in Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.com

Crucially, Sertraline(1+) has been found to significantly alter the expression of bacterial virulence genes, often at sub-inhibitory concentrations. mdpi.com In a study on L. monocytogenes, low concentrations of Sertraline(1+) (0.1 µg/mL and 1 µg/mL) significantly down-regulated the expression of several key virulence genes, including prfA, actA, degU, flaA, sigB, ltrC, and sufS. nih.govmdpi.com These genes are involved in various pathogenic processes, including intracellular movement, stress response, and adaptation. mdpi.com This suggests that Sertraline(1+) can attenuate the pathogenic potential of bacteria by interfering with their genetic regulatory networks. nih.govmdpi.com

**Table 4: Antimicrobial Mechanisms and Effects of Sertraline(1+) on *Listeria monocytogenes***

Mechanism/Effect Sertraline(1+) Concentration Observation Reference
Cellular Integrity 16–32 μg/mL (MIC) Cell membrane damage, decreased intracellular ATP, decreased internal pH nih.govmdpi.com
Gene Expression 0.1 and 1 μg/mL Significant down-regulation of virulence genes (prfA, actA, degU, flaA, sigB, ltrC, sufS) nih.govmdpi.com

Structure Activity Relationship Sar and Stereochemical Research of Sertraline 1+

Chirality and Stereoisomeric Effects on Sertraline(1+) Molecular Interactions

The chirality of the sertraline (B1200038) molecule is a critical determinant of its pharmacological action. researchgate.net With two stereocenters, sertraline exists as four stereoisomers: (+)-cis-(1S, 4S), (-)-cis-(1R, 4R), (+)-trans-(1R, 4S), and (-)-trans-(1S, 4R). mdpi.comrsc.orgnih.gov The clinically utilized form is the (+)-cis-(1S, 4S) enantiomer, chosen for its superior selectivity in inhibiting serotonin (B10506) reuptake, even though the (+)-trans-1R, 4S-enantiomer is twice as potent. mdpi.com

The differential activity of these stereoisomers highlights the stereoselective nature of their interactions with biological targets. For instance, the (+)-trans-(1R, 4S)-enantiomer is a potent inhibitor of serotonin, dopamine (B1211576), and norepinephrine (B1679862) reuptake, while the (-)-trans-(1S, 4R)-enantiomer shows greater selectivity for norepinephrine inhibition. mdpi.com The (+)-cis-(1S, 4S) isomer, however, demonstrates the most significant selectivity for the serotonin transporter (SERT), which is the primary target for its antidepressant effects. mdpi.com This stereoselectivity underscores the precise three-dimensional arrangement required for optimal binding to the target protein.

Table 1: Stereoisomers of Sertraline and their Primary Activities

Stereoisomer Configuration Primary Activity
(+)-cis-sertraline 1S, 4S Potent and selective serotonin reuptake inhibitor. mdpi.com
(-)-cis-sertraline 1R, 4R Also inhibits serotonin reuptake. pharmgkb.org
(+)-trans-sertraline 1R, 4S Potent inhibitor of serotonin, dopamine, and norepinephrine reuptake. mdpi.com
(-)-trans-sertraline 1S, 4R More selective for norepinephrine reuptake inhibition. mdpi.com

Conformational Analysis of Sertraline(1+)

The conformation of the Sertraline(1+) molecule, specifically its three-dimensional shape, plays a vital role in its ability to bind to its target. The lowest energy conformation of sertraline has been shown to exhibit key molecular interactions with critical residues in its binding sites. nih.gov For instance, in its interaction with the Ebola virus glycoprotein, the binding position and interaction mode within a large cavity on the protein vary significantly, which is thought to destabilize the protein. rcsb.org

Molecular dynamics simulations have revealed that upon binding to DNA, the Sertraline(1+) structure undergoes minor changes, indicating a degree of conformational flexibility. researchgate.net This adaptability of the drug's structure is crucial for its pharmacological function. researchgate.net The bicyclic tetralin structure of sertraline, with substitutions at the 1 and 4 positions, allows for specific conformational arrangements that are energetically favorable for binding to its biological targets. mdpi.com

Influence of Substituents on Sertraline(1+) Binding Affinity and Selectivity

The substituents on the Sertraline(1+) molecule are instrumental in determining its binding affinity and selectivity. The 3,4-dichlorophenyl group at the 4-position and the methylamino group at the 1-position are key features of the pharmacologically active (+)-cis-(1S, 4S) enantiomer. mdpi.com

Computational studies have explored the effects of modifying these substituents. For example, replacing the amine group in sertraline with an alkyl chain was predicted to improve the docking score and alter the metabolic pathway, potentially leading to a more favorable pharmacological profile. biorxiv.org The presence of the two chlorine atoms on the phenyl ring is also significant. These halogen atoms can participate in specific interactions, such as X⋅⋅⋅X interactions, which can be important for molecular recognition and binding. researchgate.net The nature and position of these substituents are critical for the molecule's ability to fit into the binding pocket of its target and to form the necessary interactions for high-affinity binding.

Hydrogen Bonding and Hydrophobic Interactions in Sertraline(1+) Molecular Recognition

The binding of Sertraline(1+) to its biological targets is governed by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions. plos.orgnih.gov The protonated amine group of Sertraline(1+) is a key hydrogen bond donor. nih.gov

In computational docking studies with various protein targets, Sertraline(1+) has been observed to form hydrogen bonds with specific amino acid residues. For example, in the active site of acetylcholinesterase (AChE), it forms hydrogen bonds with Ser293 and Tyr341. nih.gov With cyclooxygenase-2 (COX-2), a hydrogen bond is formed with Tyr385, and with glycogen (B147801) synthase kinase-3β (GSK-3β), a hydrogen bond is observed with Val135. nih.gov

Hydrophobic interactions also play a major role in stabilizing the Sertraline(1+)-target complex. plos.org The phenyl and tetralin rings of sertraline provide a large hydrophobic surface that can interact with nonpolar residues in the binding pocket. In the AChE complex, hydrophobic interactions are observed with residues such as Tyr337, Trp286, and Phe338. nih.gov Similarly, in the GSK-3β complex, hydrophobic interactions with Ile62, Val70, and Ala83 are crucial for maintaining potency. nih.gov The interplay between hydrogen bonding and hydrophobic interactions is essential for the high-affinity and selective binding of Sertraline(1+) to its targets. plos.orgnih.gov

Table 2: Key Molecular Interactions of Sertraline(1+) with Various Protein Targets

Protein Target Hydrogen Bond Interactions Hydrophobic Interactions
Acetylcholinesterase (AChE) Ser293, Tyr341. nih.gov Tyr337, Trp286, Phe338, Tyr341, His447. nih.gov
Cyclooxygenase-2 (COX-2) Tyr385. nih.gov Lys83, Val89, Tyr115, Val116, Arg120, Phe470, Met471. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β) Val135. nih.gov Ile62, Val70, Ala83, Lys85, Val110, Leu132, Cys199. nih.gov
BACE-1 None observed. nih.gov Tyr71, Phe108. nih.gov
Caspase-3 None observed. nih.gov Tyr204, Trp206, Phe256. nih.gov

Design Principles for Novel Sertraline(1+) Analogues with Modified Pharmacological Profiles

The knowledge gained from structure-activity relationship studies of Sertraline(1+) provides a foundation for the rational design of new analogues with improved or altered pharmacological properties. The goal of such design efforts is often to enhance binding affinity, improve selectivity for a specific target, or modify the metabolic profile of the drug. biorxiv.org

One approach involves the use of bioisosteres, which are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. By replacing certain functional groups on the sertraline scaffold, it may be possible to create novel compounds with different target interactions. biorxiv.org For example, computational studies have suggested that replacing the amine group could lead to a higher binding affinity for the serotonin transporter. biorxiv.org

Another key consideration is the metabolic pathway. Sertraline undergoes extensive metabolism, primarily through N-demethylation. mdpi.comwikipedia.org Designing analogues that avoid this metabolic route, for instance by modifying the N-methyl group, could lead to drugs with improved pharmacokinetic profiles. biorxiv.org Furthermore, a deeper understanding of the specific hydrogen bonding and hydrophobic interactions that govern binding can guide the design of molecules that better complement the target's binding site, potentially leading to increased potency and selectivity. plos.org

Future Directions in Sertraline 1+ Chemical Research

Exploration of Undiscovered Chemical Reactivities of Sertraline(1+)

While the primary metabolic pathways of sertraline (B1200038), such as N-demethylation to its less active metabolite desmethylsertraline (B1148675), are well-established, recent research is beginning to uncover less common but significant chemical transformations. wikipedia.orgdrugbank.com Future investigations are focused on these uncommon pathways, as they may reveal novel bioactivities or reactive intermediates.

A significant area of emerging research involves the cytochrome P450-mediated biotransformation of sertraline. nih.gov Studies combining computational and experimental methods have highlighted desaturation and debenzylation-aromatization as previously overlooked metabolic pathways. nih.gov Molecular orbital analysis has lent support to a reactivity preference for C-N desaturation over the more commonly studied N-hydroxylation. nih.gov This line of inquiry has led to the identification of potentially toxic intermediates, such as an oxaziridine (B8769555) metabolite capable of forming DNA adducts, suggesting a new dimension to the molecule's chemical behavior within biological systems. nih.gov

Beyond metabolic transformations, researchers have identified novel inhibitory activities. For instance, sertraline has been discovered to be a novel, noncompetitive inhibitor of phosphatidic acid phosphatase (PAP), an enzyme crucial for lipid synthesis. nih.gov This inhibition affects both the yeast enzyme Pah1 and its human orthologue, lipin 1. nih.gov Molecular docking studies predict that sertraline interacts with non-catalytic residues within the enzyme's active domain. nih.gov Additionally, sertraline is known to act as a photosensitizer on bacterial surfaces, a chemical property that could be harnessed for new applications. wikipedia.org

Reactivity Type Description Key Intermediates/Products Research Focus
Established Metabolism Primary, well-documented biotransformation routes. drugbank.comnih.govDesmethylsertraline, glucuronide conjugates. wikipedia.orgnih.govPharmacokinetic profiling.
Emerging Metabolism Newly identified, uncommon metabolic pathways. nih.govOxaziridine metabolite. nih.govElucidating mechanisms of idiosyncratic toxicity and new bioactivities. nih.gov
Enzyme Inhibition Direct interaction and inhibition of enzyme function. nih.govSertraline-Enzyme Complex.Identifying new molecular targets and therapeutic applications. nih.gov
Photoreactivity Chemical reaction upon absorption of light. wikipedia.orgNot specified.Development of photosensitizing agents for antimicrobial purposes. wikipedia.org

Advanced Computational Approaches for Predicting Sertraline(1+) Interactions and Reactions

The complexity of Sertraline(1+)'s interactions necessitates the use of sophisticated computational tools to predict its behavior at a molecular level. These advanced approaches are broadly categorized as theory-driven, which uses established principles to model processes, and data-driven, which employs machine learning to find patterns in large datasets. nih.gov

Theory-Driven and Mechanistic Modeling: Density Functional Theory (DFT) calculations have been instrumental in dissecting chemically reactive mechanisms relevant to sertraline's metabolism. nih.gov By modeling the molecule's electronic structure, researchers can rationalize fundamental factors driving its reactivity, such as the preference for C-N desaturation. nih.gov Molecular docking and simulation are also pivotal, providing atomic-level insights into how Sertraline(1+) binds to biological targets. These techniques have been used to model its interaction with human serum albumin (HSA), calf thymus DNA (CT-DNA), and various enzymes. researchgate.netmdpi.comresearchgate.net Such studies can predict binding affinities, identify key amino acid residues involved in the interaction, and clarify the forces (e.g., hydrophobic interactions, van der Waals forces) that stabilize the binding. researchgate.netresearchgate.net

Data-Driven and Machine Learning Approaches: Machine learning (ML) algorithms, including Random Forest, Gradient Boost, and Extreme Gradient Boost (XGB), have been successfully used to screen large databases of compounds to identify novel biological targets for sertraline. mdpi.com In one study, ML models were trained to identify potential dual inhibitors of acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), successfully singling out sertraline from a database of FDA-approved drugs. mdpi.com Subsequent docking studies confirmed strong binding affinities for these targets as well as for BACE-1 and GSK-3β. mdpi.com Other ML models like XGBoost have demonstrated a strong predictive ability in modeling sertraline concentrations based on various clinical and biological variables. researchgate.netnih.gov While focused on therapeutic monitoring, these models showcase the power of computational methods to predict the compound's behavior based on complex inputs. researchgate.netnih.gov

Computational Method Application for Sertraline(1+) Research Key Findings/Predictions
Density Functional Theory (DFT) Predicting reactive pathways and transition states. nih.govSupported C-N desaturation over N-hydroxylation as a preferred metabolic route. nih.gov
Molecular Docking/Simulation Modeling binding interactions with biological macromolecules. researchgate.netmdpi.comresearchgate.netIdentified binding sites and key interacting residues in targets like HSA, DNA, AChE, and BACE-1. researchgate.netmdpi.comresearchgate.net
Machine Learning (e.g., XGBoost, Random Forest) Screening for new biological targets; predicting concentrations/outcomes. mdpi.comresearchgate.netIdentified sertraline as a potential multi-target inhibitor; predicted plasma concentrations with high accuracy. mdpi.comresearchgate.netnih.gov
Deep Learning Analyzing complex datasets (e.g., neuroimaging) to find predictive biomarkers. biorxiv.orgPredicted treatment outcomes from pre-treatment reward processing task data. biorxiv.org

Development of Next-Generation Synthetic Strategies for Sertraline(1+) and its Analogs

The synthesis of sertraline presents significant chemical challenges, primarily in controlling the stereochemistry to produce the desired cis-(1S,4S) isomer. google.com Traditional methods often result in a mixture of cis and trans isomers that require difficult separation, often through fractional crystallization. google.com Future synthetic research is focused on developing more efficient, stereoselective, and environmentally benign ("greener") processes.

Other novel strategies are also emerging. One highly innovative approach achieves an efficient enantioselective synthesis through a novel intramolecular nucleophilic addition to an imine. acs.org This ring-closure reaction, facilitated by t-BuLi, produces sertraline as a single diastereoisomer, representing a previously unprecedented synthetic maneuver. acs.org The use of novel intermediates, such as stable N-oxides, also provides a pathway for highly stereoselective reduction to the desired cis-racemic amine, offering an advantage over processes that yield difficult-to-separate mixtures. researchgate.net For the creation of sertraline analogs, research into metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, and advanced techniques like dynamic kinetic resolution (DKR), continues to be a fruitful area. nih.gov

Synthetic Strategy Key Features Advantages over Traditional Methods
Pfizer's "Combined" Process Single-step imine formation, reduction, and in situ resolution; selective palladium catalyst. epa.govDoubled yield, reduced waste and raw material use, improved safety. epa.gov
Intramolecular Imine Addition Novel intramolecular anionic ring closure to form the core structure. acs.orgHigh diastereoselectivity (produces a single diastereoisomer), high overall yield. acs.org
N-Oxide Intermediate Route Use of a stable N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide intermediate. researchgate.netStereoselective reduction to the desired cis-amine, good yield, use of safer reagents. researchgate.net
Advanced Separation Use of simulated moving bed chromatography for isomer separation. google.comEfficient separation of cis/trans racemates and subsequent enantiomer pairs. google.com
Metal-Catalyzed Synthesis Palladium-catalyzed couplings and dynamic kinetic resolution (DKR) for analog creation. nih.govEfficient formation of C-C and C-N bonds for structural diversification. nih.gov

Q & A

Q. How can researchers enhance reproducibility in Sertraline(1+)’s preclinical toxicology studies?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Use blockchain-secured lab notebooks (e.g., SciNote) to track protocol deviations. Collaborate via consortia (e.g., EQIPD) to harmonize endpoints like hepatotoxicity (ALT/AST levels) and cardiotoxicity (QT interval monitoring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.